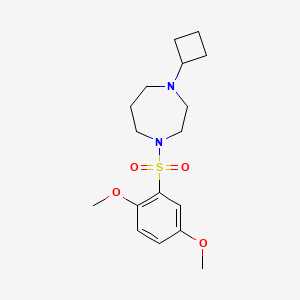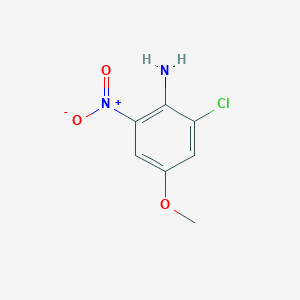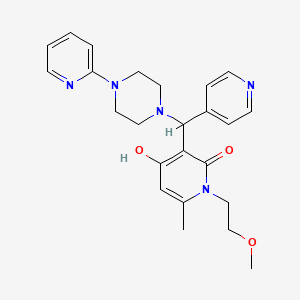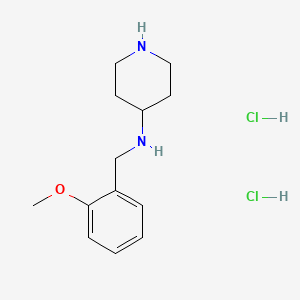
1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane is a chemical compound that belongs to the family of diazepanes. It has been used extensively in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABA receptors in the brain, which are responsible for regulating the activity of neurons. By binding to these receptors, it enhances the activity of GABA, which in turn reduces the activity of neurons, leading to its sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and induce sedation and relaxation. It has also been shown to improve cognitive function and memory retention in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane in lab experiments is its unique properties and potential applications. It has been shown to have a wide range of effects, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the development of new analgesic and anti-inflammatory drugs. Additionally, future research could focus on developing new synthesis methods to improve the yield and purity of the compound.
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its complex synthesis method and unique properties make it a valuable compound for scientific research. Further research on this compound could lead to the development of new drugs and treatments for various diseases and conditions.
Synthesemethoden
The synthesis of 1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane is a complex process that involves several steps. The first step is the formation of a cyclobutane ring, followed by the addition of a sulfonyl group and a diazepane ring. The final step involves the addition of a 2,5-dimethoxyphenyl group to the diazepane ring. The synthesis method has been optimized over the years, and several variations have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclobutyl-4-((2,5-dimethoxyphenyl)sulfonyl)-1,4-diazepane has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, anxiolytic, and sedative effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-cyclobutyl-4-(2,5-dimethoxyphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-22-15-7-8-16(23-2)17(13-15)24(20,21)19-10-4-9-18(11-12-19)14-5-3-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOZHADJHPLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)




![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(furan-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2793381.png)

![4-(Azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2793383.png)
![(7-Oxabicyclo[2.2.1]heptan-2-YL)methanesulfonyl chloride](/img/structure/B2793386.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793387.png)
![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)